21-Carboxylic Acid Triamcinolone Acetonide

Catalog No.
S806854
CAS No.
53962-41-7
M.F
C₂₄H₂₉FO₇
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Carboxylic Acid Triamcinolone Acetonide

CAS Number

53962-41-7

Product Name

21-Carboxylic Acid Triamcinolone Acetonide

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

Molecular Formula

C₂₄H₂₉FO₇

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1

InChI Key

WSNWGUDQZFLDGP-DGGKRYAMSA-N

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C

Synonyms

(11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid;

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Research on the formation and properties of TCA

  • Researchers have investigated the formation and degradation of TCA in various environments, such as topical ointments, to improve the stability of TA-based medications []. This research helps ensure the medications remain effective throughout their shelf life.

Research on TCA as an analytical tool

  • TCA can be used as a marker to assess the efficacy and metabolism of TA-based medications []. This application is helpful in clinical research and drug development.

21-Carboxylic Acid Triamcinolone Acetonide has the molecular formula C24H29FO7 and a molecular weight of approximately 448.49 g/mol. It is characterized by a steroid structure with various functional groups that include a carboxylic acid moiety at the 21-position. This compound is often produced in the body following the administration of Triamcinolone Acetonide, which is a synthetic corticosteroid used to treat various inflammatory and autoimmune conditions .

  • As research on TCA is limited, its detailed mechanism of action remains unknown.
  • However, based on its relation to TA, it might exert its effects through binding to glucocorticoid receptors, leading to anti-inflammatory and immunosuppressive responses [].
  • The presence of the carboxylic acid group might alter the binding affinity or interaction with target molecules, but this requires further investigation.
  • Information on the safety profile and specific hazards associated with TCA is limited due to the lack of widespread research.
  • Given its structural similarity to TA, it's possible that TCA might share some of its side effects, such as skin irritation, adrenal suppression, or fluid retention [].
  • However, the extent and severity of these effects for TCA are unknown and require further study.

The chemical reactivity of 21-Carboxylic Acid Triamcinolone Acetonide involves several potential pathways:

  • Hydrolysis: The ester bonds can undergo hydrolysis in aqueous environments, leading to the release of Triamcinolone and other metabolites.
  • Oxidation: The compound may be subject to oxidation reactions, particularly at the hydroxyl groups, which can affect its biological activity.
  • Conjugation: It may undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion from the body.

These reactions are critical for understanding its metabolism and pharmacokinetics.

21-Carboxylic Acid Triamcinolone Acetonide exhibits biological activities primarily associated with its parent compound, Triamcinolone Acetonide. These include:

  • Anti-inflammatory Effects: It plays a role in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Immunosuppressive Activity: The compound can suppress immune responses, making it useful in treating autoimmune diseases.
  • Metabolic Effects: It influences glucose metabolism and may have implications in metabolic syndrome .

The synthesis of 21-Carboxylic Acid Triamcinolone Acetonide typically involves:

  • Metabolic Conversion: The primary method of obtaining this compound is through the metabolic conversion of Triamcinolone Acetonide in vivo after oral administration.
  • Chemical Synthesis: Laboratory synthesis may involve complex organic reactions starting from steroid precursors, though specific synthetic routes are less commonly documented compared to its metabolic pathway.

21-Carboxylic Acid Triamcinolone Acetonide is primarily used in research settings to study corticosteroid metabolism and pharmacodynamics. Its applications include:

  • Pharmacokinetic Studies: Understanding how corticosteroids are metabolized in the body.
  • Drug Development: Investigating potential new therapeutic uses for corticosteroids based on their metabolites.
  • Biomarker Research: Serving as a biomarker for monitoring corticosteroid therapy efficacy .

Research on interaction studies involving 21-Carboxylic Acid Triamcinolone Acetonide focuses on:

  • Drug Interactions: Evaluating how this metabolite interacts with other medications, particularly those affecting liver enzymes involved in drug metabolism.
  • Receptor Binding Studies: Investigating how it binds to glucocorticoid receptors compared to its parent compound.

These studies are crucial for determining safe and effective dosing regimens in clinical settings.

Several compounds share structural similarities or biological activities with 21-Carboxylic Acid Triamcinolone Acetonide. Below are some notable examples:

Compound NameStructure SimilarityBiological Activity
Triamcinolone AcetonideParent compoundAnti-inflammatory, immunosuppressive
BetamethasoneSteroid structureAnti-inflammatory
DexamethasoneSteroid structurePotent anti-inflammatory
MethylprednisoloneSteroid structureAnti-inflammatory

Uniqueness

The uniqueness of 21-Carboxylic Acid Triamcinolone Acetonide lies in its specific role as a metabolite that reflects the body's processing of Triamcinolone Acetonide. Its distinct carboxylic acid group provides different pharmacological properties compared to its parent compound and other corticosteroids.

XLogP3

2.9

UNII

7QF3AM1P67

Other CAS

53962-41-7

Wikipedia

Triamcinolone acetonide 21-carboxylic acid

Dates

Modify: 2023-08-15

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